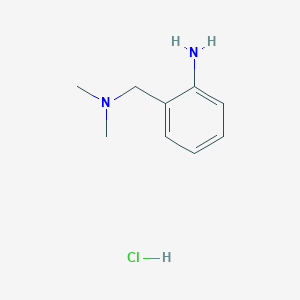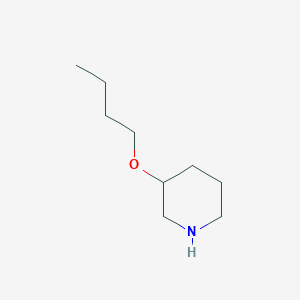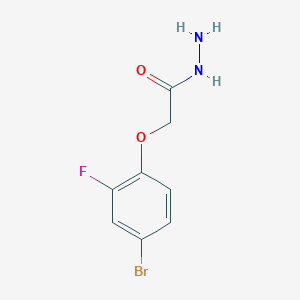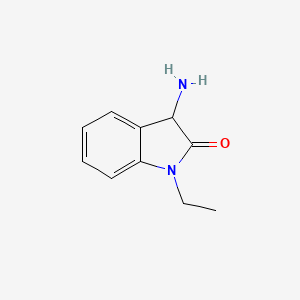
(2-アミノベンジル)ジメチルアミン塩酸塩
概要
説明
(2-Aminobenzyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of benzylamine and dimethylamine, and it is commonly used in various scientific research applications. This compound is known for its versatility and reactivity, making it a valuable tool in organic synthesis and other fields.
科学的研究の応用
(2-Aminobenzyl)dimethylamine hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and materials science. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用機序
Mode of Action
- “(2-Aminobenzyl)dimethylamine hydrochloride” achieves its effects through a combination of mechanisms:
- It directly antagonizes muscarinic receptors (M1, M2, and M3), leading to inhibition of acetylcholine-mediated signaling. This action affects smooth muscle contraction and other physiological processes . The compound non-competitively inhibits bradykinin and histamine, which further influences smooth muscle function and vascular responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzyl)dimethylamine hydrochloride typically involves the reaction of 2-aminobenzyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of (2-Aminobenzyl)dimethylamine hydrochloride may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions: (2-Aminobenzyl)dimethylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of (2-Aminobenzyl)dimethylamine hydrochloride can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated products.
類似化合物との比較
(2-Aminobenzyl)dimethylamine hydrochloride is similar to other benzylamine derivatives and dimethylamine derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Benzylamine: A simpler derivative lacking the dimethylamine group.
Dimethylamine hydrochloride: A compound with a similar amine group but lacking the benzyl moiety.
N-Benzylmethylamine: A compound with a similar benzyl group but lacking the dimethylamine moiety.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
2-[(dimethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXSWZZYYABBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)


![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)


![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
